molecular formula C19H25N7O B2713368 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 2200320-83-6

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B2713368
CAS RN: 2200320-83-6
M. Wt: 367.457
InChI Key: AKRACNIVKGYPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Activity

Compounds with structural features similar to the specified molecule have been synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. These compounds exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, indicating potential therapeutic applications for atopic dermatitis and allergic rhinitis. For example, a study detailed the synthesis of eosinophil infiltration inhibitors with antihistaminic activity, showcasing their potential in managing allergic conditions (Gyoten et al., 2003).

Anti-diabetic Activity

Another area of application is in the development of anti-diabetic medications. Compounds structurally related to the query molecule have shown DPP-4 inhibition potential, which is crucial for the development of anti-diabetic medications. The research underscores the significance of these compounds in enhancing insulinotropic activities, indicating their potential as therapeutic agents for diabetes management (Bindu et al., 2019).

Antimicrobial Activity

The synthesis of triazolo-pyridazine derivatives has been explored for their antimicrobial potential. Such compounds have been evaluated for their activity against various bacteria and fungi, suggesting their application in addressing microbial infections. A specific study synthesized and discovered triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs, highlighting their broader pharmacological potentials (Bindu et al., 2019).

properties

IUPAC Name

5-[[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-12(2)18-20-17(27-24-18)11-25-9-7-14(8-10-25)19-22-21-16-6-5-15(13-3-4-13)23-26(16)19/h5-6,12-14H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRACNIVKGYPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

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